![molecular formula C12H9NO4 B14193112 1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one CAS No. 923294-83-1](/img/structure/B14193112.png)
1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Métodos De Preparación
The synthesis of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl compounds, followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for hydroxylation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .
Análisis De Reacciones Químicas
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, often resulting in the formation of ethers or esters. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Aplicaciones Científicas De Investigación
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for conditions that require modulation of oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one exerts its effects is primarily through its ability to participate in redox reactions. The nitro group can undergo reduction, while the hydroxyl group can be oxidized, making it a versatile compound in redox chemistry. These reactions can influence various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one can be compared to other biphenyl derivatives, such as:
2-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Similar in structure but with different positioning of the hydroxyl group, leading to different chemical properties.
4-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Another isomer with varied reactivity and applications.
1-Hydroxy-4’-nitro[1,1’-biphenyl]-4(1H)-one: Differing in the position of the nitro group, affecting its redox potential and biological activity. These comparisons highlight the uniqueness of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one in terms of its specific functional group positioning and resultant chemical behavior
Propiedades
Número CAS |
923294-83-1 |
|---|---|
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
4-hydroxy-4-(3-nitrophenyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H9NO4/c14-11-4-6-12(15,7-5-11)9-2-1-3-10(8-9)13(16)17/h1-8,15H |
Clave InChI |
RXWWVRZRPFVBHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(C=CC(=O)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



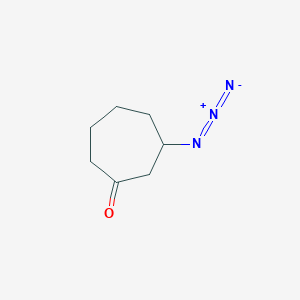
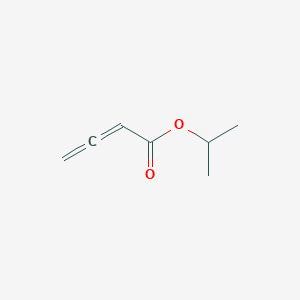
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
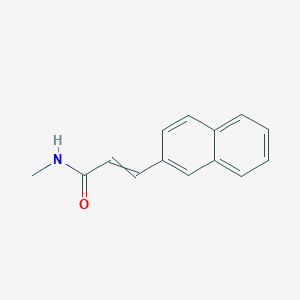
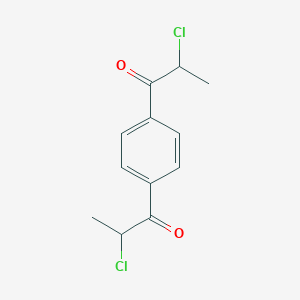
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
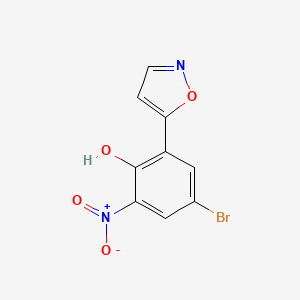
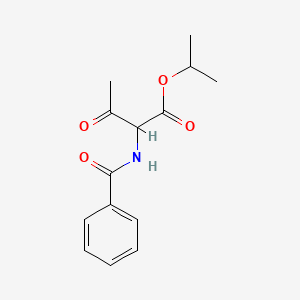
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)
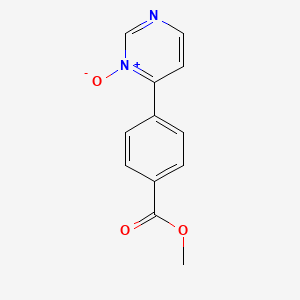
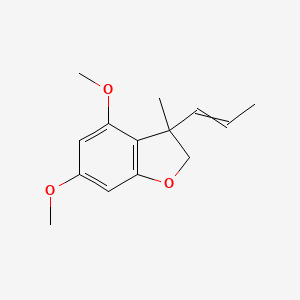
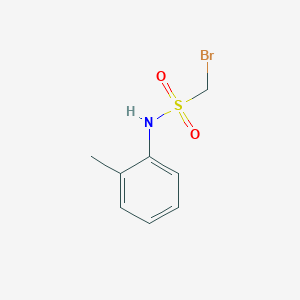
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
